Superior Mu-Opioid Receptor Binding Affinity of Alvimopan Compared to Methylnaltrexone
Alvimopan demonstrates a 40-fold higher binding affinity for the human mu-opioid receptor compared to the quaternary amine PAMORA, methylnaltrexone, in direct in vitro head-to-head studies [1]. This difference in target engagement at the molecular level translates to greater potency in functional assays and forms a key pharmacological distinction for researchers investigating opioid receptor antagonism [1].
| Evidence Dimension | Mu-opioid receptor binding affinity |
|---|---|
| Target Compound Data | pKi = 9.6 (Ki ≈ 0.25 nM) |
| Comparator Or Baseline | Methylnaltrexone: pKi = 8.0 (Ki ≈ 10 nM) |
| Quantified Difference | 40-fold higher affinity for Alvimopan |
| Conditions | Recombinant human mu-opioid receptors in vitro |
Why This Matters
For researchers, this data confirms that alvimopan provides superior target engagement at the mu-opioid receptor, making it the preferred choice for in vitro and in vivo studies requiring maximal potency at this specific receptor subtype.
- [1] Beattie DT, Cheruvu M, Mai N, et al. The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone. Naunyn Schmiedebergs Arch Pharmacol. 2007 May;375(3):205-20. doi: 10.1007/s00210-007-0146-x. PMID: 17340127. View Source
